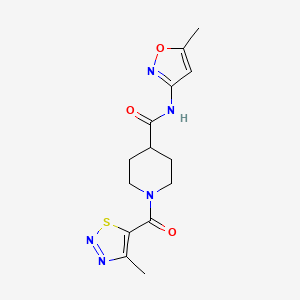

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

This compound features a hybrid heterocyclic scaffold comprising a 4-methyl-1,2,3-thiadiazole ring linked via a carbonyl group to a piperidine-4-carboxamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group. Structural elucidation of such compounds often employs X-ray crystallography tools like SHELXL, a widely used refinement program .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylthiadiazole-5-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-8-7-11(17-22-8)15-13(20)10-3-5-19(6-4-10)14(21)12-9(2)16-18-23-12/h7,10H,3-6H2,1-2H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUNHOOVDYVMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiadiazole moiety and an isoxazole group, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

| Target Compound | MCF-7 & HepG2 | TBD | TBD |

The anticancer activity of thiadiazole derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2) have been observed in treated cells.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (S and G2/M), disrupting cancer cell proliferation.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in nucleotide synthesis and cellular signaling pathways, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of thiadiazole-based compounds:

- In Vitro Studies : A study evaluating the cytotoxicity of various thiadiazole derivatives reported that compound 4i exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics .

- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted tumor cells, leading to significant tumor regression without substantial toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Target Compound

- Core Structure : 1,2,3-Thiadiazole + piperidine + isoxazole.

- Key Substituents : 4-Methyl (thiadiazole), 5-methyl (isoxazole).

- Synthetic Relevance : Likely synthesized via coupling reactions analogous to , where ethyl 2-bromoacetoacetate intermediates are hydrolyzed and coupled with amines .

4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide ()

- Core Structure : Thiazole + pyridine.

- Key Substituents : 4-Methyl (thiazole), pyridinyl.

- The pyridine ring may enhance solubility compared to piperidine .

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide ()

- Core Structure : Isoxazole + thiazole.

- Key Substituents : 5-Methyl (isoxazole), thiazol-2-yl.

- Differentiation : Lacks the piperidine ring, reducing conformational flexibility. The thiazole-isoxazole combination is structurally compact, favoring rigid target interactions .

N-(Cyclopentylmethyl)-4-Methyl-1,3-Thiazole-5-Carboxamide ()

Structural and Functional Implications

Electronic and Physicochemical Properties

- Thiadiazole vs.

- Piperidine vs. Pyridine: Piperidine’s aliphatic nature improves solubility in nonpolar environments, whereas pyridine’s aromaticity may favor π-π stacking .

- Methyl Substituents : The 4-methyl group on thiadiazole and 5-methyl on isoxazole likely increase lipophilicity, improving membrane permeability compared to unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.